5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile
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Overview
Description
5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes three methyl groups and a carbonitrile group attached to the naphthyridine core. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and eco-friendly solvents is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while reduction can produce amines .
Scientific Research Applications
5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anti-mycobacterial activity is attributed to its ability to inhibit the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carbonitrile: Similar in structure but lacks the three methyl groups.
5,6,7-Trimethyl-1,8-naphthyridine-2-amine: Similar but with an amine group instead of a carbonitrile group.
1,5-Naphthyridines: Differ in the position of nitrogen atoms in the ring.
Uniqueness
5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-7-8(2)11-4-10(5-13)6-14-12(11)15-9(7)3/h4,6H,1-3H3 |
InChI Key |
RTGHJSXWEUNICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=CC(=C2)C#N)N=C1C)C |
Origin of Product |
United States |
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